Hexachloroantimony(1-);tris(4-bromophenyl)azanium

Catalog No.
S1481698
CAS No.
24964-91-8
M.F
C18H13Br3Cl6NSb
M. Wt
817.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachloroantimony(1-);tris(4-bromophenyl)azanium

CAS Number

24964-91-8

Product Name

Hexachloroantimony(1-);tris(4-bromophenyl)azanium

IUPAC Name

hexachloroantimony(1-);tris(4-bromophenyl)azanium

Molecular Formula

C18H13Br3Cl6NSb

Molecular Weight

817.5 g/mol

InChI

InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5

InChI Key

BHLIYPVGDLIKBB-UHFFFAOYSA-I

SMILES

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Synonyms

TRIS(4-BROMOPHENYL)AMINIUM HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMINIUM HEXACHLORO-AN;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXA- CHLOROANTIMONATE 97+%;Antimonate(1-), hexachloro-, (OC-6-11)-, salt with 4

Canonical SMILES

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl.Cl[Sb](Cl)(Cl)(Cl)Cl

The exact mass of the compound Tris(4-bromophenyl)aminium hexachloroantimonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium (CAS 24964-91-8), commercially known as Magic Blue, is a bench-stable, crystalline triarylamine radical cation salt utilized primarily as a precise one-electron oxidant. With an established oxidation potential of approximately +0.70 V vs. ferrocene/ferrocenium (Fc/Fc+) in dichloromethane, it bridges the thermodynamic gap between milder oxidants like ferrocenium and highly aggressive reagents like nitrosonium salts. Its primary procurement value lies in its predictable outer-sphere electron transfer mechanism, distinct colorimetric feedback during reduction, and the formation of a strictly neutral, non-coordinating, and highly soluble organic byproduct—tris(4-bromophenyl)amine—which prevents the downstream contamination issues commonly associated with metal-based oxidants [1].

Substituting Magic Blue with common alternative oxidants like silver salts (e.g., AgSbF6), ferrocenium hexafluorophosphate, or nitrosonium tetrafluoroborate (NOBF4) frequently compromises reaction integrity and downstream processing. Silver salts precipitate fine, colloidal Ag(0) that is notoriously difficult to filter and can poison sensitive transition-metal catalysts or interfere with spectroscopic measurements. NOBF4, while a strong oxidant, generates reactive nitric oxide (NO) gas that can cause unwanted nitrosation side-reactions with organic substrates. Furthermore, generic ferrocenium salts lack the thermodynamic driving force required for substrates with oxidation potentials above 0.5 V vs. Fc/Fc+. Magic Blue specifically avoids these pitfalls by providing a sufficiently high potential while yielding only a chemically inert, highly soluble organic byproduct that is easily removed via standard chromatography [1].

Precise Oxidation Potential vs. Ferrocenium Benchmarks

Magic Blue offers a highly specific thermodynamic window for one-electron oxidations, exhibiting an oxidation potential of +0.70 V vs. Fc/Fc+ in dichloromethane (+1.16 V vs. SCE). In direct comparison, standard ferrocenium salts (e.g., FcPF6) operate at 0.00 V vs. Fc/Fc+, rendering them thermodynamically incapable of oxidizing substrates with potentials exceeding ~0.2 V. Conversely, 'Magic Green' (tris(2,4-dibromophenyl)ammoniumyl) exceeds 1.0 V vs. Fc/Fc+, which can lead to over-oxidation or substrate degradation. Magic Blue provides an optimal intermediate potential, enabling the quantitative oxidation of moderately electron-rich systems without initiating uncontrolled radical cascades [1].

Evidence DimensionStandard Oxidation Potential (E1/2)
Target Compound Data+0.70 V vs. Fc/Fc+ (in DCM)
Comparator Or BaselineFerrocenium salts (0.00 V vs. Fc/Fc+)
Quantified Difference+0.70 V higher thermodynamic driving force
ConditionsElectrochemical measurement in dichloromethane at standard conditions

Allows buyers to selectively oxidize specific molecular targets that are completely inert to standard ferrocenium oxidants, without risking the over-oxidation caused by harsher reagents.

Post-Reaction Separation Efficiency vs. Silver Salts

A critical procurement advantage of Magic Blue is its byproduct profile during stoichiometric oxidations. Upon accepting an electron, Magic Blue is reduced exclusively to neutral tris(4-bromophenyl)amine. This organic byproduct is highly soluble in non-polar solvents and easily separated via basic silica gel chromatography. In contrast, substituting with silver-based one-electron oxidants (like AgSbF6) results in the precipitation of colloidal silver metal (Ag(0)). Colloidal silver is notoriously difficult to remove completely via filtration, often causing severe optical scattering in UV-Vis/NIR spectroscopic studies and acting as a poison in subsequent transition-metal catalyzed processes [1].

Evidence DimensionByproduct Physical State and Solubility
Target Compound DataNeutral tris(4-bromophenyl)amine (highly soluble, chromatographically separable)
Comparator Or BaselineSilver(I) oxidants (precipitates insoluble, colloidal Ag(0))
Quantified DifferenceElimination of solid-phase metallic contamination
ConditionsStandard stoichiometric chemical oxidation workup

Drastically reduces downstream purification time and prevents metallic contamination in sensitive optical or catalytic applications.

Colorimetric Process Monitoring vs. Non-Chromophoric Oxidants

Magic Blue functions simultaneously as an oxidant and a built-in colorimetric indicator, a feature highly valued in precise synthetic workflows. The unreacted radical cation exhibits an intense deep blue polaronic absorption. Upon single-electron reduction, it converts to the neutral amine, which is colorless to pale yellow. This stark, quantifiable optical transition allows researchers to perform exact visual or UV-Vis monitored stoichiometric titrations. Competing oxidants like NOBF4 or many ferrocenium derivatives lack this high-contrast optical feedback, requiring secondary analytical techniques (like cyclic voltammetry or NMR) to confirm reaction completion [1].

Evidence DimensionOptical Feedback upon Reduction
Target Compound DataHigh-contrast transition (Deep Blue to Colorless/Pale Yellow)
Comparator Or BaselineNOBF4 / Ferrocenium (Poor or low-contrast visual feedback)
Quantified DifferenceDirect visual/spectroscopic confirmation of reaction stoichiometry
ConditionsVisual or UV-Vis monitoring during stoichiometric chemical oxidation

Eliminates the need for complex in-line analytical monitoring during precise stoichiometric dosing, saving time and reducing equipment overhead.

Stoichiometric Generation of Reactive Intermediates

Ideal for the controlled generation of organic radical cations or high-valent transition metal complexes where precise oxidation potential (+0.70 V vs Fc/Fc+) is required, and where over-oxidation must be strictly avoided [1].

Chemical Doping of Conjugated Polymers

Highly effective as a p-type dopant for organic semiconductors and hole-transport materials, where its organic byproduct does not disrupt the polymer film morphology compared to inorganic salt dopants [2].

Spectroelectrochemical and UV-Vis/NIR Studies

The perfect choice for generating oxidized species for optical characterization, as the lack of colloidal metal byproducts ensures clear, scatter-free spectroscopic baselines [1].

Dates

Last modified: 02-18-2024

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